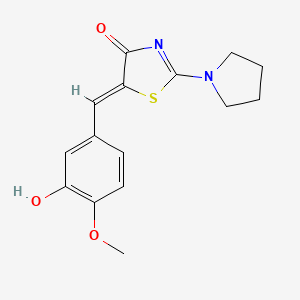![molecular formula C23H14ClNO4S B15011182 4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety, a chlorinated phenyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors. The chlorination of the benzothiophene is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The next step involves the formation of the carbonyl group on the benzothiophene ring, which can be achieved through acylation reactions using acyl chlorides or anhydrides. The resulting intermediate is then coupled with a phenyl group through a condensation reaction, often using reagents like phosphorus oxychloride or polyphosphoric acid.
Finally, the benzoic acid moiety is introduced through esterification or amidation reactions, using appropriate carboxylic acid derivatives and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[4-(3-BROMO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID: Similar structure with a bromine atom instead of chlorine.
4-[(E)-{[4-(3-METHYL-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-[(E)-{[4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C23H14ClNO4S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[[4-(3-chloro-1-benzothiophene-2-carbonyl)oxyphenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C23H14ClNO4S/c24-20-18-3-1-2-4-19(18)30-21(20)23(28)29-17-11-5-14(6-12-17)13-25-16-9-7-15(8-10-16)22(26)27/h1-13H,(H,26,27) |
InChI Key |
FAYBYFYFPYYQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15011115.png)
![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15011132.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15011136.png)

![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
![(2Z,5E)-2-[(3-methylphenyl)imino]-5-[4-(2-methylpropoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15011150.png)
![2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15011158.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15011161.png)
![2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B15011166.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011172.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011174.png)
![N-(3-chloro-4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15011184.png)
![Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B15011189.png)
